2-(3-fluorophenoxy)pyrazine
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Overview
Description
2-(3-fluorophenoxy)pyrazine is a heterocyclic aromatic compound that contains both a pyrazine ring and a fluorophenoxy group
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-(3-fluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .
Mode of Action
It is suggested that the compound interacts with its targets, possibly kinases, to exert its biological effects
Biochemical Pathways
Given its potential kinase inhibitory activity, it may influence pathways regulated by these kinases
Result of Action
Given its potential kinase inhibitory activity, it may interfere with kinase-regulated cellular processes .
Preparation Methods
The synthesis of 2-(3-fluorophenoxy)pyrazine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
For industrial production, the process may be scaled up by optimizing the reaction conditions, such as the concentration of reactants, the choice of solvent, and the type of palladium catalyst used. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
2-(3-fluorophenoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
2-(3-fluorophenoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Biological Research: Researchers can use this compound to study the interactions between small molecules and biological targets, such as enzymes or receptors. This can provide insights into the mechanisms of action of potential therapeutic agents.
Comparison with Similar Compounds
2-(3-fluorophenoxy)pyrazine can be compared with other similar compounds, such as:
2-(4-fluorophenoxy)pyrazine: This compound has a fluorine atom at the para position of the phenoxy group, which may result in different chemical and biological properties.
2-(3-chlorophenoxy)pyrazine: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
2-(3-bromophenoxy)pyrazine:
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .
Properties
IUPAC Name |
2-(3-fluorophenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTRXZYVUHJZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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